Benzonatate

Vue d'ensemble

Description

Le chlorhydrate de prazosine est un médicament principalement utilisé pour traiter l'hypertension artérielle, les symptômes d'une prostate élargie et les cauchemars liés au syndrome de stress post-traumatique (SSPT) . Le chlorhydrate de prazosine agit en relaxant les vaisseaux sanguins, permettant ainsi au sang de circuler plus facilement .

Applications De Recherche Scientifique

Prazosin hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of alpha-1 adrenergic receptor antagonists.

Biology: Prazosin hydrochloride is used to study the physiological and pharmacological effects of alpha-1 adrenergic receptor blockade.

Mécanisme D'action

Target of Action

Benzonatate primarily targets the stretch receptors located in the respiratory passages, lungs, and pleura . These receptors are responsible for detecting mechanical deformation in the respiratory tract .

Mode of Action

This compound acts peripherally by anesthetizing these stretch receptors . It reduces the activity of the cough reflex by desensitizing the tissues of the lungs and pleura involved in the cough reflex . This anesthetic action is due to its chemical structure, which resembles that of the anesthetic agents in the para-amino-benzoic acid class, such as procaine and tetracaine .

Biochemical Pathways

The exact biochemical pathways affected by this compound are still being studied. It is theorized that this compound works by inhibiting the stretch receptors in the lungs, thereby suppressing the cough reflex in the brain . This results in a decrease in the sensitivity of the vagal afferent fibers and stretch receptors in the bronchi, alveoli, and pleura in the lower airway and lung .

Pharmacokinetics

This compound is taken orally and is rapidly absorbed into the bloodstream . Its effects generally begin within 15 to 20 minutes after administration . The elimination half-life of this compound is approximately 1 hour , and its effects can last for 3 to 8 hours .

Result of Action

The primary result of this compound’s action is the symptomatic relief of cough . By anesthetizing the stretch receptors in the respiratory tract, this compound suppresses the cough reflex at its source, leading to a reduction in coughing .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the absorption and distribution of this compound in the body can be affected by the individual’s metabolic rate, the presence of food in the stomach, and other physiological factors . .

Safety and Hazards

Benzonatate is associated with a risk for severe toxicity and overdose, especially in children . It can cause significant myotoxicity, even at subtherapeutic concentrations . Other potential adverse effects include constipation, dizziness, fatigue, stuffy nose, nausea, headache, sedation, a feeling of numbness in the chest, sensation of burning in the eyes, a vague “chilly” sensation, itchiness, and rashes .

Orientations Futures

Given the rising safety concerns and substantial limitations within existing evidence pertaining to the safety and clinical effectiveness of Benzonatate, there is a need for large observational studies or randomized trials to better characterize its role and value in modern medical practice . The prescription of this compound should be scrutinized more closely .

Analyse Biochimique

Biochemical Properties

Benzonatate acts as a local anesthetic, reducing the activity of vagal stretch receptors or nerve fibers located in the respiratory passages, lungs, and pleura . This desensitizes the tissues involved in the cough reflex, thereby reducing the cough reflex .

Cellular Effects

This compound’s primary cellular effect is the reduction of the cough reflex by anesthetizing certain receptors located in the breathing passages and lungs . This dampens their activity, reducing the cough reflex at its source .

Molecular Mechanism

This compound works by inhibiting stretch receptors in the lungs, thereby suppressing the cough reflex in the brain . It is a potent voltage-gated sodium channel inhibitor , and its anesthetic effect develops rapidly, with the full effect occurring within 1 minute .

Temporal Effects in Laboratory Settings

This compound starts to work within 15 to 20 minutes after swallowing the capsules whole . The effects last for 3 to 8 hours . There are substantial limitations within existing evidence pertaining to the safety and clinical effectiveness of this compound .

Dosage Effects in Animal Models

While there is limited information available about the use of this compound in dogs, there have been reports of adverse events in animals that have been given this medication . Some of the potential side effects of this compound in dogs can include nausea and vomiting .

Metabolic Pathways

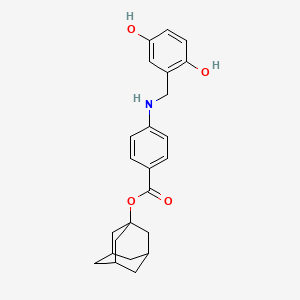

This compound is hydrolyzed to the major metabolite 4-(butylamino)benzoic acid (BABA) by plasma butyrylcholinesterase (BChE) .

Transport and Distribution

There is limited information on the volume of distribution of this compound . It is known that this compound is rapidly absorbed and its effects can be felt within 15 to 20 minutes of administration .

Subcellular Localization

Given its mechanism of action, it is likely that this compound interacts with receptors located in the respiratory passages, lungs, and pleura .

Méthodes De Préparation

Voies de Synthèse et Conditions Réactionnelles : La synthèse du chlorhydrate de prazosine implique plusieurs étapes, commençant par la préparation du noyau quinazoline. L'intermédiaire clé, la 1-(4-amino-6,7-diméthoxy-2-quinazolinyl)-4-(2-furanylcarbonyl)pipérazine, est synthétisée par une série de réactions impliquant l'amination, la méthoxylation et la cyclisation . L'étape finale implique la formation du sel chlorhydrate par réaction de la base libre avec de l'acide chlorhydrique .

Méthodes de Production Industrielle : En milieu industriel, le chlorhydrate de prazosine est produit en optimisant les conditions réactionnelles afin d'assurer un rendement élevé et une pureté optimale. Cela inclut le contrôle de la température, du pH et des systèmes de solvants utilisés dans les réactions. Le produit final est purifié par des procédés de cristallisation et de filtration .

Analyse Des Réactions Chimiques

Types de Réactions : Le chlorhydrate de prazosine subit diverses réactions chimiques, notamment:

Oxydation : Le chlorhydrate de prazosine peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Le composé peut être réduit en ses dérivés aminés correspondants.

Substitution : Le chlorhydrate de prazosine peut subir des réactions de substitution, en particulier au niveau du cycle quinazoline.

Réactifs et Conditions Communes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans les réactions de substitution.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation de N-oxydes de quinazoline, tandis que la réduction peut donner des dérivés aminés .

4. Applications de la Recherche Scientifique

Le chlorhydrate de prazosine a une large gamme d'applications de recherche scientifique:

Chimie : Il est utilisé comme composé de référence dans l'étude des antagonistes des récepteurs alpha-1 adrénergiques.

Biologie : Le chlorhydrate de prazosine est utilisé pour étudier les effets physiologiques et pharmacologiques du blocage des récepteurs alpha-1 adrénergiques.

5. Mécanisme d'Action

Le chlorhydrate de prazosine exerce ses effets en bloquant sélectivement les récepteurs alpha-1 adrénergiques, qui se trouvent sur les cellules musculaires lisses des vaisseaux sanguins . Ce blocage empêche la liaison de la norépinéphrine, un neurotransmetteur qui provoque la vasoconstriction. Par conséquent, les vaisseaux sanguins se relâchent, ce qui entraîne une diminution de la pression artérielle . Dans le traitement du SSPT, le chlorhydrate de prazosine est censé réduire l'occurrence des cauchemars en modulant le système adrénergique .

Composés Similaires :

Terazosin : Un autre antagoniste des récepteurs alpha-1 adrénergiques utilisé pour traiter l'hypertension et l'hyperplasie bénigne de la prostate.

Unicité : Le chlorhydrate de prazosine est unique en raison de sa demi-vie relativement courte et de son début d'action rapide par rapport aux autres antagonistes des récepteurs alpha-1 adrénergiques . Ceci le rend particulièrement utile dans les situations où une réduction rapide de la pression artérielle est nécessaire .

Comparaison Avec Des Composés Similaires

Terazosin: Another alpha-1 adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia.

Uniqueness: Prazosin hydrochloride is unique in its relatively short half-life and rapid onset of action compared to other alpha-1 adrenergic receptor antagonists . This makes it particularly useful in situations where rapid blood pressure reduction is needed .

Propriétés

IUPAC Name |

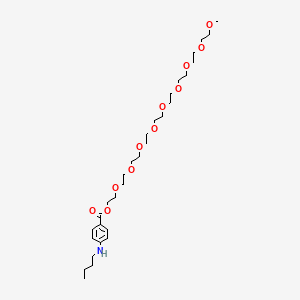

2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-(butylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H53NO11/c1-3-4-9-31-29-7-5-28(6-8-29)30(32)42-27-26-41-25-24-40-23-22-39-21-20-38-19-18-37-17-16-36-15-14-35-13-12-34-11-10-33-2/h5-8,31H,3-4,9-27H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFMQEKGGFWBAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=C(C=C1)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H53NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022655 | |

| Record name | Benzonatate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

603.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzonatate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in most organic solvents except aliphatic hydrocarbons, 1.59e-03 g/L | |

| Record name | Benzonatate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzonatate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Benzonatate is a local anesthetic drug that acts peripherally by anesthetizing and reducing the activity of vagal stretch receptors or nerve fibres located in the respiratory passages, lungs, and pleura. Once the stretch receptors are stimulated, they send impulses to the cough centre located in the medulla via an afferent pathway consisting of sensory nerve fibres or the vagus nerve. The efferent signal is then generated that sends impulses to the expiratory muscles to produce a cough. Anesthetizing these receptors by benzonatate results in the inhibition of the cough reflex activity and cough production. Benzonatate also inhibits the transmission of impulses of the cough reflex in the vagal nuclei of the medulla. There are several proposed mechanisms of benzonatate; it is also a potent voltage-gated sodium channel inhibitor., Benzonatate apparently inhibits cough production by anesthetizing stretch receptors of vagal afferent fibers in the bronchi, alveoli, and pleura that mediate the cough reflex; the drug also suppresses transmission of the cough reflex at the level of the medulla where the afferent impulse is transmitted to the motor nerves. The relationship between local anesthetic action and peripheral action on sensory nerve endings is not clear. | |

| Record name | Benzonatate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00868 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzonatate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to faintly yellow oil | |

CAS No. |

104-31-4, 32760-16-0 | |

| Record name | Benzonatate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonatate [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonatate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00868 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzonatate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonatate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzonatate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZONATATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P4DHS6ENR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzonatate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzonatate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5R,6S)-4-Nitrobenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1666607.png)

![4-[1-(4-Chlorophenyl)-4,5-dihydro-1h-1,2,3-triazol-5-yl]pyridine](/img/structure/B1666609.png)

![Sodium spiro[4.6]undecane-2-carboxylate](/img/structure/B1666612.png)

![[(CARBAMOYLMETHYL)({1-[(CARBAMOYLMETHYL)(CARBOXYMETHYL)AMINO]PROPAN-2-YL})AMINO]ACETIC ACID](/img/structure/B1666620.png)

![(4-fluorophenyl)-[(3S)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone](/img/structure/B1666623.png)